molecular formula C10H13N3O4S B5202791 3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

Cat. No.: B5202791
M. Wt: 271.30 g/mol
InChI Key: OGKDMAKTYKHLET-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine typically involves the reaction of 2,3-dimethoxyaniline with sulfur-containing reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride intermediate, which is then cyclized with hydrazine hydrate (N₂H₄·H₂O) to yield the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl ring.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKDMAKTYKHLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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